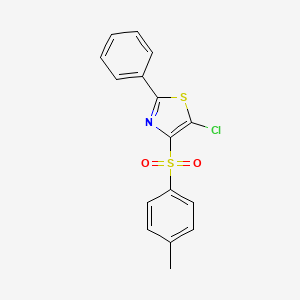

5-Chloro-2-phenyl-4-tosylthiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

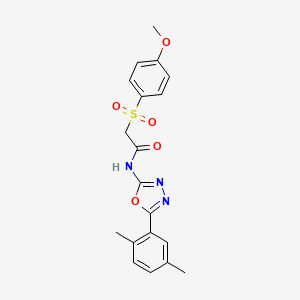

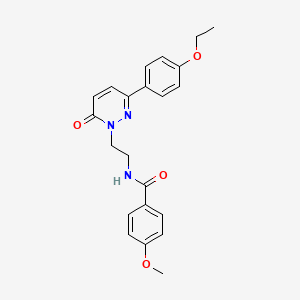

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or a cyclization reaction . The phenyl group, the tosyl group, and the chlorine atom would likely be introduced in separate steps, either before or after the formation of the thiazole ring .Molecular Structure Analysis

The molecular structure of “5-Chloro-2-phenyl-4-tosylthiazole” would be characterized by the presence of the thiazole ring, the phenyl group, the tosyl group, and the chlorine atom . The exact three-dimensional structure would depend on the specific arrangement of these groups around the thiazole ring.Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the presence of the thiazole ring, the phenyl group, the tosyl group, and the chlorine atom . The thiazole ring might undergo reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the thiazole ring, the phenyl group, the tosyl group, and the chlorine atom . For example, the compound might exhibit aromaticity due to the thiazole ring, and it might have certain solubility properties due to the presence of the phenyl group and the tosyl group.科学的研究の応用

Antitumor Activities

5-Chloro-2-phenyl-4-tosylthiazole derivatives have been studied for their potential in cancer treatment. A notable study on antitumor benzothiazoles, including related compounds, revealed potent inhibitory activity against a panel of human breast cancer cell lines. The study highlighted that certain substitutions on the benzothiazole moiety could enhance potency against various cancer types, including ovarian, lung, and renal cell lines. Compounds showing the most potent growth inhibition in vivo against mammary carcinoma models were identified, although the pharmacological mechanism of action remains to be fully understood (Shi et al., 1996).

Anticancer Agents

Further research into thiazole and thiadiazole derivatives incorporating pyrazole moieties explored their synthesis, characterization, and pharmacological evaluation as anticancer agents. Novel compounds were prepared and showed concentration-dependent cellular growth inhibitory effects against breast carcinoma cell lines. These compounds exhibit promising anticancer activity, highlighting the potential of thiazole derivatives in cancer therapy (Gomha et al., 2014).

Corrosion Inhibition

In a different application area, new 2,5-disubstituted 1,3,4-thiadiazoles were investigated for their corrosion inhibition properties on mild steel in acidic environments. The study found that certain derivatives exhibit good inhibition properties, suggesting potential applications in protecting metals from corrosion. This work demonstrates the versatility of this compound derivatives in industrial applications beyond their biological activities (Bentiss et al., 2007).

Antimicrobial and Genotoxicity Assessment

Another study focused on the synthesis, characterization, antimicrobial activity, and genotoxicity assessment of heterocyclic compounds containing 1,2,3-Thiadiazole rings. These compounds were screened for their in vitro antimicrobial activity against various pathogenic microbes and examined for their in vivo genotoxicity using rats. The results revealed significant antimicrobial activity and low genotoxicity, suggesting potential use as antibiotics (Al-Smadi et al., 2019).

作用機序

Target of Action

The primary target of 5-Chloro-2-phenyl-4-tosylthiazole is the enzyme tyrosinase . Tyrosinase is a critical rate-limiting enzyme in the process of melanin synthesis in melanocytes within specialized organelles called melanosomes .

Mode of Action

This compound interacts with its target, tyrosinase, by inhibiting its activity . This inhibition is competitive, meaning that this compound competes with the substrate of tyrosinase for the active site of the enzyme . As a result, the production of melanin is suppressed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin synthesis pathway . By inhibiting tyrosinase, this compound prevents the conversion of l-tyrosine to 3,4-dihydroxyphenylalanine (l-DOPA) and the subsequent oxidation of l-DOPA to O-dopaquinone . These steps are crucial for melanin formation .

Result of Action

The inhibition of tyrosinase by this compound leads to a decrease in melanin production . This results in reduced melanin levels in cells treated with the compound . Therefore, this compound could potentially be used as a treatment for conditions associated with excessive melanin production.

Safety and Hazards

The safety and hazards associated with “5-Chloro-2-phenyl-4-tosylthiazole” would depend on factors such as its reactivity, its toxicity, and its environmental impact . These factors would likely be influenced by the presence of the thiazole ring, the phenyl group, the tosyl group, and the chlorine atom.

将来の方向性

特性

IUPAC Name |

5-chloro-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S2/c1-11-7-9-13(10-8-11)22(19,20)16-14(17)21-15(18-16)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUDWDXKRPTXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2604262.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604269.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2604275.png)

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2604283.png)